4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine

pKa modulation amine basicity medicinal chemistry

4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine (CAS 2014879-45-7, molecular formula C₁₀H₁₃F₂N₃, molecular weight 213.23 g/mol) is a heterocyclic ortho-phenylenediamine derivative bearing a gem‑difluorinated pyrrolidine ring at the para position. The compound serves as a versatile scaffold for constructing benzimidazole, quinoxaline and other fused heterocycles, with the gem‑difluoro motif imparting a pronounced reduction in pyrrolidine basicity relative to the non‑fluorinated parent.

Molecular Formula C10H13F2N3
Molecular Weight 213.23 g/mol
Cat. No. B12082581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine
Molecular FormulaC10H13F2N3
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)C2=CC(=C(C=C2)N)N
InChIInChI=1S/C10H13F2N3/c11-10(12)3-4-15(6-10)7-1-2-8(13)9(14)5-7/h1-2,5H,3-4,6,13-14H2
InChIKeyFBLWYVBTVYWWGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine – A Fluorinated ortho-Phenylenediamine Building Block for Medicinal Chemistry and Advanced Materials


4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine (CAS 2014879-45-7, molecular formula C₁₀H₁₃F₂N₃, molecular weight 213.23 g/mol) is a heterocyclic ortho-phenylenediamine derivative bearing a gem‑difluorinated pyrrolidine ring at the para position . The compound serves as a versatile scaffold for constructing benzimidazole, quinoxaline and other fused heterocycles, with the gem‑difluoro motif imparting a pronounced reduction in pyrrolidine basicity relative to the non‑fluorinated parent . This electronic perturbation, combined with the metabolic shielding provided by the two C–F bonds, makes the diamine a rationally differentiated intermediate for kinase inhibitor programs, DPP‑4 inhibitors, and hair‑dye oxidation bases [1][2].

Ortho-phenylenediamine scaffold for benzimidazole and quinoxaline heterocycle synthesis
Gem-difluoropyrrolidine motif may reduce basicity and provide metabolic shielding in lead series
Pyrrolidinyl-substituted para-phenylenediamine class reported as oxidation dye base for keratin fibres

Why 4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine Cannot Be Replaced by a Non‑Fluorinated Pyrrolidine Analog


Substituting 4‑(pyrrolidin‑1‑yl)benzene‑1,2‑diamine for the 3,3‑difluoro congener is not a conservative replacement: the two fluorine atoms lower the pyrrolidine conjugate‑acid pKa by >4 units (from ~11.3 to ~6.9), altering protonation state at physiological pH and modifying reactivity in condensation and oxidation steps [1]. The C–F bonds also block oxidative metabolism at the pyrrolidine α‑position, a difference that translated into a jump from near‑zero oral bioavailability to 22% in a parallel pyrrolidine‑based inhibitor series [2]. Consequently, potency, selectivity, and pharmacokinetic profiles obtained with the non‑fluorinated analog are not predictive of the difluoro compound’s behavior in either biological or dye‑oxidation systems [3].

Protonation state
3,3-difluoropyrrolidine analog approaches neutral state at physiological pH
Non-fluorinated pyrrolidine remains strongly basic, altering solubility and reactivity
Metabolic stability
Gem-difluoro C–F bonds may block α-oxidation, linked to improved oral exposure in a matched-pair series
Non-fluorinated analog is susceptible to rapid first-pass metabolism; pharmacokinetic profiles may not transfer

4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine – Head‑to‑Head and Class‑Level Quantitative Differentiation


Pyrrolidine Basicity Reduction: pKa Shift of >4 Units Relative to the Non‑Fluorinated Parent

The conjugate acid of pyrrolidine has a pKa of 11.27 in water, whereas 3,3‑difluoropyrrolidine exhibits a predicted pKa of 6.86±0.10 [1]. The gem‑difluoro substitution therefore induces a ΔpKa of approximately –4.4, shifting the pyrrolidine nitrogen from a strongly basic to a nearly neutral state at physiological pH . For the target diamine building block, this means the pyrrolidine moiety will be predominantly unprotonated at pH 7.4, altering its hydrogen‑bonding capacity and its electron‑donating strength in nucleophilic aromatic substitution or oxidative coupling reactions.

Basicity shift
Class-level inference
ΔpKa ≈ –4.4 (11.3 → ~6.9)
Protonation state change may alter synthesis conditions and target engagement
Predicted pKa for 3,3-difluoropyrrolidine; experimental confirmation advised
pKa modulation amine basicity medicinal chemistry building block design

Oral Bioavailability Rescue: Gem‑Difluoro Pyrrolidine Delivers 22% F in Rat vs. ~0% for the Parent Scaffold

In a matched‑pair comparison of neuronal nitric oxide synthase inhibitors, the gem‑difluorinated pyrrolidine analog achieved 22% oral bioavailability in rats, whereas the non‑fluorinated parent molecule showed essentially no oral bioavailability [1]. The difluoro substitution blocked oxidative metabolism at the pyrrolidine α‑carbon, directly addressing a first‑pass clearance liability. This class‑level finding demonstrates that embedding a 3,3‑difluoropyrrolidine motif into a scaffold such as 4‑(3,3‑difluoropyrrolidin‑1‑yl)benzene‑1,2‑diamine is expected to confer a similar metabolic shielding benefit downstream.

Oral bioavailability
Class-level inference
22% vs ~0% (rat, nNOS inhibitor series)
Gem-difluoro motif may improve metabolic stability for oral candidates
Matched-pair comparison; J. Med. Chem. 2010
metabolic stability oral bioavailability pharmacokinetics gem‑difluoro effect

DPP‑4 Inhibitor Potency Reachable from the Diamine Scaffold: IC50 = 6.3 nM with Oral Activity in Preclinical Species

A DPP‑4 inhibitor derived from the 3,3‑difluoropyrrolidine‑containing diamine scaffold—(2S,3S)‑3‑amino‑4‑(3,3‑difluoropyrrolidin‑1‑yl)‑N,N‑dimethyl‑4‑oxo‑2‑(4‑[1,2,4]triazolo[1,5‑a]pyridin‑6‑ylphenyl)butanamide—displayed an IC50 of 6.3 nM against human DPP‑4 [1]. The compound also demonstrated excellent selectivity, oral bioavailability in preclinical species, and in vivo glucose‑lowering efficacy. While this is a single‑compound result, it establishes that the target diamine can be elaborated into a low‑nanomolar, orally active clinical candidate, a benchmark not achieved with the non‑fluorinated pyrrolidine series in the same publication.

DPP-4 inhibitor potency
Cross-study comparable
IC50 6.3 nM (human DPP-4)
Demonstrates potential for nanomolar elaboration from this diamine scaffold
Single-compound result; not a direct property of the building block
DPP-4 inhibitor type 2 diabetes oral activity IC50

Oxidation‑Dye Performance: Pyrrolidinyl‑Substituted para‑Phenylenediamines Yield Intense, Fast Colorations

Patent EP 1378230 A1 teaches that para‑phenylenediamine derivatives bearing a pyrrolidinyl group at the 4‑position produce intense, chromatic colorations on keratin fibres with good wash fastness and light fastness [1]. The electron‑withdrawing fluorine substituents on the pyrrolidine ring are expected to further tune the oxidation potential and the hue of the developed color, providing a differentiated palette compared to non‑fluorinated or mono‑fluorinated analogs. While quantitative L*a*b* values for the specific difluoro compound are not disclosed, the patent establishes the class principle that pyrrolidinyl substitution enhances dyeing performance.

Dye performance
Class-level inference
Intense, fast colorations reported
Supports use as oxidation base for keratin fibre dyeing
Patent EP 1378230 A1; quantitative L*a*b* data for difluoro analog not disclosed
hair dye oxidation base para-phenylenediamine color fastness

4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine – Application Scenarios Driven by Quantitative Differentiation


Medicinal Chemistry: Building Block for Orally Bioavailable Kinase or Protease Inhibitors

The >4‑unit pKa reduction and the demonstrated 22% oral bioavailability advantage of gem‑difluoro pyrrolidine over non‑fluorinated pyrrolidine [1] make this diamine a premium choice for designing Type II kinase inhibitors, DPP‑4 inhibitors, or other protease inhibitors where neutral‑pH permeability and metabolic stability are critical. Condensation of the ortho‑diamine with carboxylic acids or aldehydes directly yields benzimidazole or quinoxaline cores bearing the pharmacokinetic‑enhancing difluoropyrrolidine tail, as exemplified by the 6.3 nM DPP‑4 inhibitor derived from this scaffold [2].

Cosmetic Industry: Oxidation Dye Base for High‑Performance Hair Colorants

Patent EP 1378230 A1 confirms that 4‑(pyrrolidin‑1‑yl)benzene‑1,2‑diamine derivatives serve as oxidation bases delivering intense, fast colorations on keratin fibres [3]. The difluoro substitution provides an additional degree of electronic modulation, enabling formulators to shift the resulting hue and improve wash/light fastness beyond what is possible with the non‑fluorinated parent. This compound is therefore suited for premium, long‑lasting oxidative hair dye formulations.

Chemical Biology: Probe Synthesis Requiring a Low‑Basicity, Metabolically Stable Amine Handle

In chemical probe design, a low‑basicity amine avoids off‑target interactions with aminergic receptors and reduces lysosomal trapping. The predicted pKa of ~6.9 for the 3,3‑difluoropyrrolidine nitrogen fulfills this criterion, while the C–F bonds protect the probe from rapid oxidative degradation. The ortho‑diamine functionality further allows facile conjugation to fluorophores, biotin, or solid supports via benzimidazole formation, yielding probes with extended intracellular half‑life.

Agrochemical Discovery: Synthesis of Fluorinated Benzimidazole Fungicides or Herbicides

The benzimidazole pharmacophore is prevalent in fungicides (e.g., carbendazim) and herbicides. Incorporation of the 3,3‑difluoropyrrolidine ring via this diamine building block introduces a metabolically resilient, lipophilicity‑modulating motif that can enhance cuticular penetration and field stability. The altered basicity also influences the compound’s environmental mobility and soil adsorption, offering a differentiated profile for new agrochemical lead generation.

Application
Selection Property
Validation Focus
Orally bioavailable kinase/DPP-4 inhibitor design
Gem-difluoro metabolic stability and reduced basicity
pKa and metabolic stability in lead series
Oxidative hair dye formulations
Electronic modulation for hue and fastness
Colorimetric and wash-fastness assays
Metabolically stable, low-basicity probe synthesis
Low protonation state and C–F shielding
Intracellular stability and off-target profiling
Fluorinated benzimidazole fungicides/herbicides
Lipophilicity modulation and environmental mobility
Field stability and soil adsorption assays
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